molecular formula C43H61N13O8 B039843 N-Acetyl-gastrin releasing peptide (20-26) ethyl ester CAS No. 122001-05-2

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester

Número de catálogo B039843
Número CAS: 122001-05-2
Peso molecular: 888 g/mol
Clave InChI: XBNURIXAUURNDW-QQOSZXOGSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester, also known as GRP (20-26) ethyl ester, is a synthetic peptide that has been extensively studied for its potential applications in scientific research. This peptide is a derivative of gastrin-releasing peptide (GRP), which is a neuropeptide that is involved in the regulation of various physiological processes such as the release of gastrin and insulin. The ethyl ester modification of GRP (20-26) is intended to increase the stability and bioavailability of the peptide, making it a valuable tool for research.

Mecanismo De Acción

The mechanism of action of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is mediated by its binding to the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor, which is a G protein-coupled receptor that is expressed in various tissues such as the brain, gastrointestinal tract, and pancreas. Upon binding to the receptor, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester activates a signaling cascade that leads to the release of various neurotransmitters and hormones such as gastrin, insulin, and somatostatin.

Efectos Bioquímicos Y Fisiológicos

The biochemical and physiological effects of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester are diverse and depend on the tissue and cell type in which the peptide acts. In the brain, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been shown to regulate feeding behavior, anxiety, and stress response. In the gastrointestinal tract, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of gastrin, which is involved in the regulation of gastric acid secretion and motility. In the pancreas, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester stimulates the release of insulin, which is involved in the regulation of glucose metabolism.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in lab experiments is its stability and bioavailability, which allows for accurate and reproducible results. Additionally, the peptide is easy to synthesize and purify, making it a cost-effective tool for research. However, one of the limitations of using N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester is its potential for non-specific binding to other receptors, which can lead to false-positive results.

Direcciones Futuras

There are several future directions for the use of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester in scientific research. One potential direction is the development of novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor for the treatment of various diseases such as cancer and obesity. Another direction is the investigation of the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of other physiological processes such as pain perception and immune response. Finally, the development of more stable and selective N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester analogs could lead to the discovery of new therapeutic targets and the development of more effective drugs.

Métodos De Síntesis

The synthesis of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester involves the solid-phase peptide synthesis (SPPS) technique, which is a widely used method for the chemical synthesis of peptides. The SPPS method involves the stepwise addition of amino acids to a growing peptide chain, which is anchored to a solid support. The ethyl ester modification is introduced during the synthesis process by using an appropriate esterification reagent. The final product is purified by high-performance liquid chromatography (HPLC) to obtain a highly pure and homogeneous peptide.

Aplicaciones Científicas De Investigación

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used extensively in scientific research for its potential applications in various fields such as neuroscience, cancer research, and drug development. In neuroscience, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used as a tool to study the role of N-Acetyl-gastrin releasing peptide (20-26) ethyl ester and its receptors in the regulation of feeding behavior, anxiety, and stress response. In cancer research, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been investigated as a potential therapeutic agent for the treatment of various cancers such as prostate cancer, breast cancer, and small cell lung cancer. In drug development, N-Acetyl-gastrin releasing peptide (20-26) ethyl ester (20-26) ethyl ester has been used to develop novel drugs that target the N-Acetyl-gastrin releasing peptide (20-26) ethyl ester receptor.

Propiedades

Número CAS

122001-05-2

Nombre del producto

N-Acetyl-gastrin releasing peptide (20-26) ethyl ester

Fórmula molecular

C43H61N13O8

Peso molecular

888 g/mol

Nombre IUPAC

(2S)-N-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]-2-(ethylamino)-4-methylpentanamide

InChI

InChI=1S/C43H61N13O8/c1-8-46-32(13-23(2)3)39(60)56-42(63)35(16-29-19-45-22-50-29)53-36(58)20-48-43(64)37(24(4)5)55-38(59)25(6)51-40(61)33(14-27-17-47-31-12-10-9-11-30(27)31)54-41(62)34(52-26(7)57)15-28-18-44-21-49-28/h9-12,17-19,21-25,32-35,37,46-47H,8,13-16,20H2,1-7H3,(H,44,49)(H,45,50)(H,48,64)(H,51,61)(H,52,57)(H,53,58)(H,54,62)(H,55,59)(H,56,60,63)/t25-,32-,33-,34-,35-,37-/m0/s1

Clave InChI

XBNURIXAUURNDW-QQOSZXOGSA-N

SMILES isomérico

CCN[C@@H](CC(C)C)C(=O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC4=CN=CN4)NC(=O)C

SMILES

CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

SMILES canónico

CCNC(CC(C)C)C(=O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CN=CN4)NC(=O)C

Otros números CAS

122001-05-2

Sinónimos

N-acetyl-gastrin releasing peptide (20-26) ethyl ester
N-acetyl-GRP-20-26-OCH2CH3
N-GRP-EE

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.